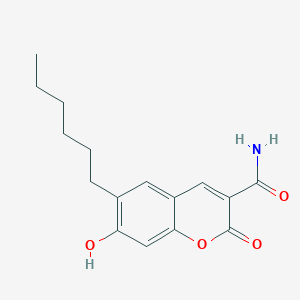

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” is a compound that belongs to the class of organic compounds known as coumarins . It has a molecular formula of C16H19NO4 and a molecular weight of 289.331.

Synthesis Analysis

The synthesis of coumarin systems, including “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are usually carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecular structure of “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” consists of a coumarin skeleton with a hexyl group attached to the 6-position, a hydroxy group at the 7-position, and a carboxamide group at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” include a molecular formula of C16H19NO4 and a molecular weight of 289.331. The average mass is 205.167 Da, and the monoisotopic mass is 205.037506 Da .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research has highlighted the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate. These compounds, including derivatives similar to 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. Their antibacterial potency has been compared favorably to that of standard antibiotics like ampicillin, demonstrating their potential in antimicrobial applications (Chitreddy & Shanmugam, 2017).

Eco-Friendly Synthesis Approaches

A study presented a simple and eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, showcasing the environmental benefits of employing aqueous sodium carbonate or hydrogen carbonate solutions at room temperature. This method highlights the compound's role in green chemistry and sustainable chemical synthesis practices (Proença & Costa, 2008).

Material Science and Polymer Research

The compound has also found applications in material science, particularly in the synthesis of aromatic polyamides with coumarin chromophores. These polymers exhibit photosensitive properties and have potential uses in advanced materials science, including the development of responsive and adaptive materials (Nechifor, 2009).

Molecular Probes for Biological Studies

Another interesting application is in the development of molecular probes for detecting hydroxyl radicals produced by radiolabeled compounds in aqueous solutions. These probes, based on derivatives of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, can bind to DNA, offering insights into DNA damage mechanisms and potential applications in understanding radiation biology and cancer therapy (Singh et al., 2008).

Fluorescence and Photophysical Studies

Derivatives of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide have been synthesized and characterized for their fluorescence properties. These compounds exhibit excellent fluorescence in both ethanol solution and the solid state, suggesting their utility in the development of fluorescent markers and probes for various scientific applications (Shi et al., 2017).

Orientations Futures

The future directions for “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” and similar compounds could involve further exploration of their biological properties and potential applications in medicine. Given their diverse biological activities, these compounds could be further optimized and developed into effective therapeutic agents .

Propriétés

IUPAC Name |

6-hexyl-7-hydroxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-2-3-4-5-6-10-7-11-8-12(15(17)19)16(20)21-14(11)9-13(10)18/h7-9,18H,2-6H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBZLMBUCIIXPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956822.png)

![4-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2956825.png)

![N-(4-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2956831.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2956832.png)

![Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2956836.png)

![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)